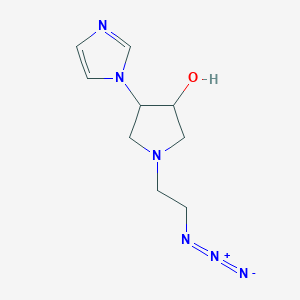
1-(2-azidoethyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol
Descripción general
Descripción
1-(2-Azidoethyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol, also known as AEP, is a small molecule that has been studied for its potential to act as a novel reagent in synthetic organic chemistry. AEP is a versatile reagent due to its ability to be used in various reactions, including aldehyde and ketone reductions, N-alkylations, and alkylation of amines. In addition, AEP has been studied for its potential applications in medicinal chemistry and biochemistry.
Aplicaciones Científicas De Investigación
Pharmaceuticals
Organic azides are used as functional groups in pharmaceuticals due to their reactivity and ability to participate in various chemical reactions. They can be transformed into amines, which are foundational structures in many drugs .
Natural Product Synthesis
Azides can be incorporated into complex organic molecules, aiding in the synthesis of natural products. This is particularly useful in creating compounds with potential medicinal properties .
Photaffinity Labelling
Azides are used in photaffinity labelling, a method to study biological molecules by covalently bonding a photoactivatable azide group to a target molecule, which can then be activated by light to form a stable bond with its binding partner .
High-Energy Materials
Due to their high nitrogen content, azides are explored for use in high-energy materials. They release a significant amount of energy upon decomposition, which is useful in propellants and explosives .
Heterocyclic Compound Synthesis
Azides are instrumental in synthesizing various heterocycles, such as pyrroles, pyrazoles, isoxazoles, oxazoles, thiazoles, oxazines, and pyrimidines. These heterocycles are important in many fields including pharmaceuticals and materials science .
Click Chemistry
Azide compounds participate in ‘click’ reactions to synthesize triazoles, which have applications in developing pharmaceuticals and other industries due to their stability and versatility .
Propiedades
IUPAC Name |
1-(2-azidoethyl)-4-imidazol-1-ylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6O/c10-13-12-2-3-14-5-8(9(16)6-14)15-4-1-11-7-15/h1,4,7-9,16H,2-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTVZJLPZWUSDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CCN=[N+]=[N-])O)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-azidoethyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















